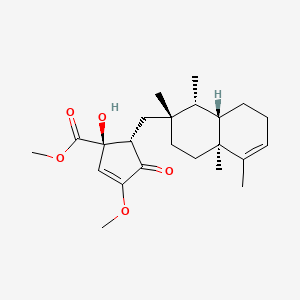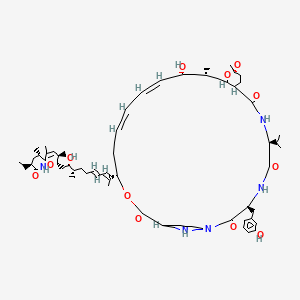
Sanglifehrin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sanglifehrin D is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Cell Cycle Inhibition and Tumor Suppression : Sanglifehrin A, a related compound, activates the tumor suppressor gene p53, leading to the up-regulation of p21, which inhibits the cyclinE-Cdk2 complex. This process effectively blocks cell cycle progression, particularly in T cells (Zhang, Youn, & Liu, 2001).
Immunosuppressive Effects : Sanglifehrin A has demonstrated a profound ability to decrease dendritic cell functions vital for immune response. This includes reduced receptor-mediated endocytosis and macropinocytosis, significantly impacting IL-12p70 production, a key cytokine in immune regulation (Hackstein et al., 2007).
Potential in Treating Viral Infections : Sangamides, derivatives of sanglifehrin A, exhibit potential in treating chronic HCV infection, suggesting a broad application of Sanglifehrin D in antiviral therapies (Moss et al., 2012).
Preclinical Characterization for Hepatitis C : Natural sanglifehrins like Sanglifehrin D have shown potent effects in disrupting NS5A-CypA complex formation, crucial in HCV replication. Their unique structural differences from cyclosporines make them promising leads for novel antiviral compounds (Gregory et al., 2011).
Effect on Dendritic Cells and Immune Response : Sanglifehrin A uniquely affects antigen uptake receptor expression and endocytic capacity of human dendritic cells, indicating a novel mechanism of immunosuppression different from other immunophilin-binding drugs (Woltman, Schlagwein, van der Kooij, & van Kooten, 2004).
Synthetic Approaches : Efficient synthetic routes have been developed for Sanglifehrin A, aiding in pharmacokinetic studies and potentially for Sanglifehrin D as well (Wagner et al., 2005).
Chemokine and Migration Inhibition : Sanglifehrin A suppresses dendritic cell chemokine production and migration, offering insights into its unique immunobiological action and potential therapeutic applications in inflammation and autoimmune diseases (Immecke et al., 2011).
Inhibition of Bioactive IL-12 Production : Sanglifehrin A notably inhibits IL-12p70 production by human dendritic cells, a critical cytokine in inflammation and autoimmune diseases. This action is distinct from other known immunosuppressants like cyclosporin A and rapamycin (Steinschulte et al., 2003).
Fermentation and Activity Assay Development : Research on Sanglifehrin A includes establishing fermentation methods and activity assays, which are crucial for understanding its pharmacological properties and potential applications (Qu, 2007).
Structural and Biological Evaluation of Analogs : The synthesis of Sanglifehrin A and B and their analogs, along with biological evaluations, has been conducted to understand their immunosuppressive activity, providing a foundation for developing new therapeutic agents (Chang, Flaxman, & Woo, 2021).
Propriétés
Nom du produit |
Sanglifehrin D |
|---|---|
Formule moléculaire |
C61H91N5O12 |
Poids moléculaire |
1086.4 g/mol |
Nom IUPAC |
(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,6R,9S,11S)-9-ethyl-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undec-4-en-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone |
InChI |
InChI=1S/C61H91N5O12/c1-12-44-32-41(8)61(64-55(44)70)40(7)31-39(6)52(77-61)35-50(69)37(4)21-15-13-16-22-38(5)51-27-18-14-17-26-49(68)42(9)54-46(28-29-60(10,75-11)78-54)56(71)63-53(36(2)3)57(72)62-48(34-43-23-19-24-45(67)33-43)58(73)66-30-20-25-47(65-66)59(74)76-51/h13-14,16-19,22-24,26,31,33,36-37,39,41-42,44,46-54,65,67-69H,12,15,20-21,25,27-30,32,34-35H2,1-11H3,(H,62,72)(H,63,71)(H,64,70)/b16-13+,18-14+,26-17+,38-22+/t37-,39+,41-,42-,44-,46+,47-,48-,49-,50-,51-,52-,53-,54+,60-,61-/m0/s1 |
Clé InChI |
RYRBOTOSXJJGLX-YYUPCZRHSA-N |
SMILES isomérique |
CC[C@H]1C[C@@H]([C@@]2(C(=C[C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
SMILES canonique |
CCC1CC(C2(C(=CC(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)C)NC1=O)C |
Synonymes |
sanglifehrin D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



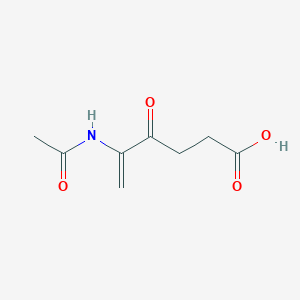

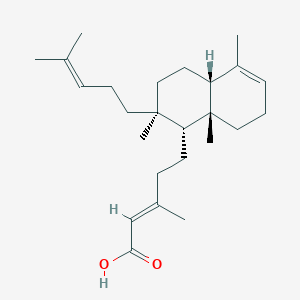
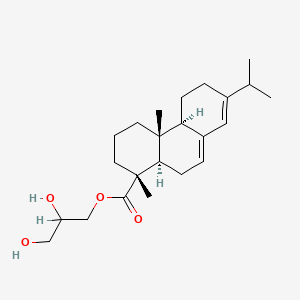


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
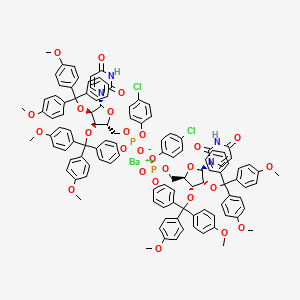

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)

